3-O-Acetyl-alpha-boswellic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Acetyl-alpha-boswellic acid is a pentacyclic triterpenoid compound derived from the resin of the Boswellia species, particularly Boswellia serrata and Boswellia sacra . This compound is known for its significant anti-inflammatory and anti-cancer properties, making it a subject of extensive scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Acetyl-alpha-boswellic acid typically involves the acetylation of alpha-boswellic acid. The process includes the reaction of alpha-boswellic acid with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 3-OH position.
Industrial Production Methods: Industrial production of this compound involves the extraction of boswellic acids from the resin of Boswellia species, followed by purification and acetylation processes. High-Performance Liquid Chromatography (HPLC) is often used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-O-Acetyl-alpha-boswellic acid undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at the acetyl group, where nucleophiles replace the acetyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Oxidized boswellic acid derivatives.
Reduction: Reduced boswellic acid derivatives.
Substitution: Substituted boswellic acid derivatives.
Scientific Research Applications
3-O-Acetyl-alpha-boswellic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with potential pharmacological activities.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the formulation of dietary supplements and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-O-Acetyl-alpha-boswellic acid involves the inhibition of key enzymes and signaling pathways:
Comparison with Similar Compounds
- Alpha-boswellic acid
- Beta-boswellic acid
- Acetyl-beta-boswellic acid
- 11-Keto-beta-boswellic acid
- 3-O-Acetyl-11-keto-beta-boswellic acid
Comparison: 3-O-Acetyl-alpha-boswellic acid is unique due to its specific acetylation at the 3-OH position, which enhances its bioavailability and pharmacological activity compared to other boswellic acids . Its potent anti-inflammatory and anti-cancer properties make it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C32H50O4 |
---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
(3R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-3-acetyloxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(5)23-10-9-21-22-19-27(2,3)15-16-28(22,4)17-18-30(21,6)31(23,7)14-11-24(29)32(25,8)26(34)35/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22-,23-,24?,25-,28-,29-,30-,31-,32-/m1/s1 |
InChI Key |
IAWGZKRQDHPFCZ-GKDVOMOCSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC=C4[C@H]5CC(CC[C@@]5(CC[C@]4([C@@]3(CCC2[C@@]1(C)C(=O)O)C)C)C)(C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C(=O)O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.